Pentaphene

Description

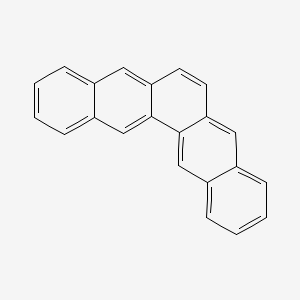

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentaphene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-17-13-21-19(11-15(17)5-1)9-10-20-12-16-6-2-4-8-18(16)14-22(20)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQSUOJIMKJQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5C=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176743 | |

| Record name | 2,3:6,7-Dibenzphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222-93-5 | |

| Record name | Pentaphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3:6,7-Dibenzphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3:6,7-Dibenzphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapheno | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF94R180Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Bonding of Pentaphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene (C₂₂H₁₄), a polycyclic aromatic hydrocarbon (PAH), possesses a unique electronic and structural framework that has garnered interest in materials science and drug development. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and reactivity of this compound. It includes a detailed synthesis protocol, spectroscopic data with experimental procedures, and an analysis of its bonding based on computational models. Furthermore, this document outlines the general mechanisms for key reactions of this compound, providing a foundation for its further investigation and application.

Chemical Structure and Bonding

This compound, with the systematic IUPAC name dibenzo[b,h]phenanthrene, is an ortho-fused polycyclic arene consisting of five fused benzene (B151609) rings.[1][2] Its chemical formula is C₂₂H₁₄ and it has a molecular weight of approximately 278.35 g/mol .[3][4][5][6] The planar structure of this compound is a consequence of the sp² hybridization of its carbon atoms, leading to a delocalized π-electron system across the entire molecule.

Molecular Geometry

Table 1: Calculated Bond Lengths and Angles for this compound

| Bond/Angle | Calculated Value |

| C-C Bond Lengths | 1.36 - 1.45 Å |

| C-H Bond Lengths | ~1.09 Å |

| C-C-C Bond Angles | 118° - 122° |

| C-C-H Bond Angles | ~120° |

| Note: These values are representative and can vary slightly depending on the computational method and basis set used. The range of C-C bond lengths reflects the different bond orders within the aromatic system. |

The variation in C-C bond lengths is indicative of the non-uniform electron density distribution across the this compound molecule, a characteristic feature of many polycyclic aromatic hydrocarbons.

Synthesis of this compound

A new synthesis of this compound was reported by Badger, Jefferies, and Kimber in 1957.[1][3] The full detailed protocol from the original publication is outlined below.

Experimental Protocol: Synthesis of this compound

This procedure describes a multi-step synthesis starting from the appropriate precursors, leading to the formation of the this compound backbone through cyclization reactions.

Materials:

-

Precursor molecules (as described in the original synthesis)

-

Appropriate solvents (e.g., nitrobenzene, benzene)

-

Dehydrogenation catalyst (e.g., Palladium on carbon)

Procedure:

-

Cyclization Step: The initial step involves the cyclization of a precursor molecule, typically a derivative of phenanthrene (B1679779) or naphthalene, under specific reaction conditions as detailed in the 1957 publication. This may involve heating the reactants in a high-boiling solvent.

-

Dehydrogenation: The product from the cyclization step is then subjected to dehydrogenation to form the fully aromatic this compound system. This is commonly achieved by heating the intermediate with a catalyst such as palladium on carbon.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as xylene, to yield yellow plates.[7] Sublimation under high vacuum can be used for further purification.[7]

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and electronic properties of this compound can be elucidated through various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound, like other PAHs, is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions.

Table 2: UV-Visible Absorption Maxima of this compound

| Solvent | λ_max (nm) |

| Cyclohexane | ~250-350 nm (multiple bands) |

| Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.[8][9] |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

NMR Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 7.5 - 9.0 (multiple signals) |

| ¹³C | 120 - 135 (multiple signals) |

| Note: These are approximate ranges. Specific chemical shifts can be predicted more accurately using computational methods and will vary slightly based on the solvent used. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₁₄ |

| Exact Mass | 278.1096 u |

| Molecular Ion (M⁺) | m/z = 278 |

| Note: The fragmentation pattern will show characteristic losses of H atoms and small hydrocarbon fragments.[10] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Analysis: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.

Reactivity of this compound

The delocalized π-electron system of this compound makes it susceptible to electrophilic attack and oxidation reactions, characteristic of polycyclic aromatic hydrocarbons.

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[11][12][13] The regioselectivity of the substitution is influenced by the electron density at different positions in the this compound ring system, with substitution generally favored at positions that lead to the most stable carbocation intermediate.[14]

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Oxidation

This compound is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. The reaction with oxidants like ozone or other oxidizing agents can proceed through different pathways, including addition to the aromatic system and subsequent ring-opening or the formation of quinones.[15][16][17] The specific products formed depend on the oxidant and the reaction conditions.

Caption: Plausible oxidation pathways for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, spectroscopic characterization, and reactivity of this compound. While experimental data on its solid-state structure is limited, computational methods offer valuable insights into its molecular geometry. The provided experimental protocols for synthesis and spectroscopic analysis serve as a practical guide for researchers. The discussion of its reactivity through electrophilic substitution and oxidation highlights potential pathways for the functionalization of this intriguing polycyclic aromatic hydrocarbon, opening avenues for its application in the development of novel materials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dibenzo(b,g)phenanthrene | C22H14 | CID 123035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 346. The synthesis of polycyclic aromatic hydrocarbons. Part I. A synthesis of optically active 9 : 10-dihydrodinaphtho(2′ : 3′-3 : 4)-(2″ : 3″-5 : 6)phenanthrene, and a new synthesis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments [beilstein-journals.org]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Pentaphene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄, is a fascinating molecule characterized by its five linearly fused benzene (B151609) rings. This extended π-system imparts unique electronic and photophysical properties, making this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. While their direct application in drug development is less explored, the synthesis of functionalized pentaphenes provides a versatile platform for creating complex molecular architectures that could be investigated for biological activity. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of the this compound core and its functionalized analogues primarily relies on established methods for the construction of polycyclic aromatic systems. The most prominent among these are Diels-Alder reactions, Friedel-Crafts acylations and alkylations, and various cyclization reactions.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone in the synthesis of acenes and their derivatives.[1] In the context of this compound synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with a dienophile to construct a portion of the pentacyclic framework. Subsequent aromatization steps are then employed to yield the final fully conjugated system. One common strategy involves the reaction of an anthracene (B1667546) derivative (acting as the diene) with a suitable dienophile.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including both acylation and alkylation, are fundamental methods for introducing substituents onto aromatic rings and for constructing fused ring systems through intramolecular cyclization. In the synthesis of this compound precursors, Friedel-Crafts acylation can be used to introduce a carbonyl group, which can then participate in a cyclization cascade to form one of the peripheral rings. The resulting ketone can be subsequently reduced. This method offers a high degree of control over the regioselectivity of substitution.[2]

Cyclization Reactions

Various other cyclization strategies are employed to construct the this compound skeleton. These can include photocyclization reactions, such as the Mallory photocyclooxidation, and transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. Flash vacuum pyrolysis of specifically designed precursors has also been explored as a method to generate highly reactive intermediates that cyclize to form the this compound core.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes quantitative data for the synthesis of this compound and a selection of its derivatives, highlighting the yields and key reaction conditions for different synthetic methodologies.

| Derivative | Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| This compound | Dehydrogenation | Tetrahydrothis compound, Palladium on Carbon | 300 °C | Not specified | [3] |

| 5-Bromobenzo[rst]this compound | Bromination | Benzo[rst]this compound, N-Bromosuccinimide (NBS) | Not specified | 88 | [4] |

| 5-Mesitylbenzo[rst]this compound | Suzuki-Miyaura Coupling | 5-Bromobenzo[rst]this compound, Mesitylboronic acid | Not specified | 77 | [4] |

| 5,8-Dimesitylbenzo[rst]this compound | Suzuki-Miyaura Coupling | 5-Bromo-8-mesitylbenzo[rst]this compound, Mesitylboronic acid | Not specified | 82 | [4] |

| 8,8'-Dimesityl-5,5'-bibenzo[rst]this compound | Yamamoto Coupling | 5-Bromo-8-mesitylbenzo[rst]this compound | Not specified | 76 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound precursors and related polycyclic aromatic hydrocarbons.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound[6]

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acid anhydride (B1165640) and a Lewis acid catalyst.

Materials:

-

Maleic anhydride

-

Aluminum chloride (AlCl₃)

-

Deionized water

-

Concentrated HCl

-

6 M HCl

-

Methanol

Procedure:

-

To an Erlenmeyer flask equipped with a stir bar, add maleic anhydride (500 mg) and anisole (5 mL).

-

Stir the reaction mixture for 5 minutes to dissolve a portion of the maleic anhydride.

-

Slowly add aluminum chloride (2 equivalents) to the stirring mixture.

-

Stir the reaction for 30 minutes at room temperature.

-

After 30 minutes, place the Erlenmeyer flask in an ice bath.

-

Slowly and carefully add deionized water (3 mL), followed by concentrated HCl (1 mL), and continue stirring for 5 minutes. A solid should precipitate from the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with 6 M HCl (2 mL) and then with deionized water (2 mL).

-

Dry the product on the funnel for 5 minutes.

-

For purification, recrystallize the crude product from a minimal amount of hot toluene.

-

Once the solid has completely dissolved in the hot toluene, allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Isolate the purified product by vacuum filtration and rinse with cold toluene (2 mL) and cold hexane (5 mL).

-

Dry the purified product and characterize it using appropriate analytical techniques (¹H NMR, IR, LC/MS).

Protocol 2: Intramolecular Friedel-Crafts Acylation[7]

This protocol outlines a procedure for an intramolecular Friedel-Crafts acylation to form a cyclic ketone, a common precursor in polycyclic aromatic hydrocarbon synthesis.

Materials:

-

4-(3,4-Dimethoxyphenyl)butanoic acid

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

Hexafluoroisopropanol (HFIP)

-

Dichloroethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: Part A: Acid Chloride Formation

-

In a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, an addition funnel, a thermocouple, and an argon inlet, charge 4-(3,4-dimethoxyphenyl)butanoic acid (7.25 g, 32.3 mmol), anhydrous DCM (40 mL), and DMF (50 µL, 0.65 mmol).

-

Add oxalyl chloride (5.5 mL, 64 mmol) to the addition funnel and add it to the reaction mixture over 4 minutes, which will result in effervescence.

-

Stir the reaction mixture at 23 °C for 30 minutes.

-

Remove the solvent and excess oxalyl chloride using a rotary evaporator to obtain the crude acid chloride.

Part B: Cyclization

-

In an oven-dried, 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a water condenser, a thermocouple, and an argon inlet, add HFIP (17 mL, 162 mmol).

-

Charge a solution of the crude acid chloride in 3 mL of dichloroethane to the flask via a syringe at a rate that maintains the internal temperature below 35 °C.

-

Allow the reaction to cool and stir at 23 °C for 2 hours.

-

Quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃ (100 mL).

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Synthetic Pathway for a this compound Derivative via Friedel-Crafts Acylation and Cyclization

The following diagram illustrates a general synthetic route towards a this compound-like core structure, starting from a Friedel-Crafts acylation reaction, followed by intramolecular cyclization and subsequent aromatization steps.

Caption: A generalized synthetic pathway for this compound derivatives.

Experimental Workflow for Fabrication and Characterization of a this compound-Based Organic Field-Effect Transistor (OFET)

This compound derivatives are promising materials for organic electronics. The following diagram outlines the typical experimental workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET) using a solution-processable this compound derivative.

Caption: Workflow for this compound-based OFET fabrication and testing.

Conclusion

The synthesis of this compound and its derivatives offers a rich field of study for organic chemists and materials scientists. While classical methods like the Diels-Alder and Friedel-Crafts reactions remain central to their construction, ongoing research continues to refine these processes and develop novel synthetic routes. The functionalization of the this compound core allows for the tuning of its electronic and physical properties, opening up possibilities for its application in advanced materials, particularly organic semiconductors. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of this fascinating class of polycyclic aromatic hydrocarbons.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Pentaphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene (C₂₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene (B151609) rings. As a member of the acene series, it is a significant subject of research in materials science, organic electronics, and toxicology. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a candidate for applications in organic semiconductors and light-emitting diodes. From a toxicological standpoint, as a PAH, its potential biological activity and metabolic pathways are of interest to researchers in drug development and environmental science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of key experimental workflows.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄ | --INVALID-LINK-- |

| Molar Mass | 278.35 g/mol | --INVALID-LINK-- |

| CAS Number | 222-93-5 | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | [guidechem.com] |

| Melting Point | 257 °C | [1][2] |

| Boiling Point | 524.7 °C at 760 mmHg | [2] |

| Density | 1.232 g/cm³ | [2] |

| Vapor Pressure | 1.41E-10 mmHg at 25°C | [2] |

| Refractive Index | 1.811 | [2] |

Calculated Thermodynamic and Solubility Properties

| Property | Value | Reference |

| Enthalpy of Fusion (ΔH_fus) | 33.69 kJ/mol | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔH_vap) | 75.39 kJ/mol | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 6.299 | --INVALID-LINK-- |

| Water Solubility (log10WS) | -8.69 mol/L | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research. The following sections provide cited experimental protocols.

Synthesis of this compound

A notable synthesis of this compound was reported by Badger, Jefferies, and Kimber in 1957. The following protocol is based on their work.

Materials:

-

Phthaloyl dichloride

-

Aluminum chloride (anhydrous)

-

Nitrobenzene (B124822) (solvent)

-

Zinc dust

-

Sodium chloride

-

Hydrochloric acid

-

Ethanol

-

Xylene

Procedure:

-

Friedel-Crafts Acylation: A solution of 2-methylnaphthalene and phthaloyl dichloride in nitrobenzene is slowly added to a stirred suspension of anhydrous aluminum chloride in nitrobenzene at room temperature.

-

The reaction mixture is stirred for several hours and then poured onto a mixture of ice and concentrated hydrochloric acid.

-

The nitrobenzene layer is separated, washed, and steam-distilled to remove the solvent.

-

Reduction and Cyclization: The resulting keto-acid is reduced using zinc dust in a sodium hydroxide (B78521) solution.

-

The reduced product is then cyclized by heating with a mixture of zinc dust, sodium chloride, and zinc chloride at high temperature.

-

The crude this compound is extracted from the reaction mixture.

Purification of this compound

Purification of the synthesized this compound is typically achieved through recrystallization and sublimation.

Recrystallization Protocol:

-

The crude this compound is dissolved in a minimal amount of hot xylene.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, during which yellow plates of this compound crystallize.

-

The crystals are collected by filtration, washed with a small amount of cold xylene, and dried under vacuum.[1]

Sublimation Protocol:

-

The recrystallized this compound is placed in a sublimation apparatus.

-

The apparatus is evacuated to a high vacuum.

-

The bottom of the apparatus is heated, causing the this compound to sublime.

-

Pure this compound is collected as a crystalline solid on a cold finger or the cooler upper parts of the apparatus.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

UV-Visible (UV-Vis) Absorption Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent such as cyclohexane, ethanol, or dichloromethane.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. A solvent blank is used as a reference.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification of this compound```dot

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its synthesis and purification, and presented a workflow for its preparation and analysis. While this compound's potential as a material for organic electronics is evident from its structure, a significant knowledge gap exists concerning its specific biological activities and interactions with cellular signaling pathways. The provided generalized AhR pathway serves as a starting point for further investigation into the toxicology and potential pharmaceutical applications of this compound. Future research should focus on elucidating the precise molecular targets and biological consequences of this compound exposure to fully characterize its profile for both materials science and drug development applications.

References

- 1. 346. The synthesis of polycyclic aromatic hydrocarbons. Part I. A synthesis of optically active 9 : 10-dihydrodinaphtho(2′ : 3′-3 : 4)-(2″ : 3″-5 : 6)phenanthrene, and a new synthesis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pentaphene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of pentaphene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information on the general solubility trends of large PAHs and outlines the standard experimental protocols for solubility determination.

Overview of this compound and its Solubility Characteristics

This compound (C₂₂H₁₄), also known as dibenzo[b,h]phenanthrene, is a large, nonpolar polycyclic aromatic hydrocarbon. As a general rule, the solubility of PAHs in organic solvents tends to decrease as their molecular size and the number of fused aromatic rings increase.[1] Consequently, this compound is expected to be sparingly soluble in most common organic solvents.

While specific quantitative data for this compound is scarce in readily available literature, related compounds and general principles of solubility provide valuable insights. For instance, some methylated anthraquinone-acridones, which are large heterocyclic compounds, are described as sparingly soluble in solvents like nitrobenzene, trichlorobenzene, and aniline. This suggests that large, rigid ring systems like that of this compound exhibit limited solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like this compound requires precise and reliable experimental methods. The "shake-flask" method is a widely recognized and dependable technique for establishing the thermodynamic solubility of a compound.[2][3][4][5][6][7]

Shake-Flask Method

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated in a constant-temperature environment until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation: A surplus of high-purity, solid this compound is placed into a series of sealed vials.

-

Solvent Addition: A precise volume of the desired organic solvent (e.g., chloroform, benzene, acetone, ethanol) is added to each vial.

-

Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostated shaker bath. The samples are agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved phases is achieved.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter that does not absorb the solute.

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to accurately measure the concentration of this compound in the saturated solvent.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for the quantitative analysis of PAHs.[3][5][8][9]

-

Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is typically used.

-

Column: A reverse-phase C18 column is commonly employed for the separation of PAHs.

-

Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) and water, is often used as the mobile phase in a gradient elution mode.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the experimental sample is then determined by comparing its peak area to the calibration curve.

-

-

UV-Visible (UV-Vis) Spectrophotometry: This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).[7][10][11][12]

-

Procedure: The absorbance of the saturated this compound solution is measured at a wavelength of maximum absorbance (λmax).

-

Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard this compound solutions of known concentrations. The concentration of the unknown sample is then calculated from its absorbance using the calibration curve.

-

Data Presentation

As of the latest literature review, specific, publicly available quantitative solubility data for this compound in a range of common organic solvents remains elusive. The IUPAC-NIST Solubility Data Series, a comprehensive source for such information, is organized alphabetically by solute. Volume 59 of this series, titled "Polycyclic Aromatic Hydrocarbons: Binary Non-aqueous Systems, Part II Solutes F-Z," would be the expected location for this compound data.[2][13] However, access to the detailed contents of this volume to confirm the presence and extract the specific data for this compound was not possible within the scope of this work.

Researchers requiring precise solubility values for this compound are strongly encouraged to consult this specific volume of the IUPAC-NIST Solubility Data Series or to perform experimental determinations using the protocols outlined in this guide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a robust framework for researchers and professionals in drug development to understand its likely solubility characteristics and to experimentally determine these values. The established shake-flask method, coupled with modern analytical techniques such as HPLC or UV-Vis spectrophotometry, offers a reliable pathway to obtaining the necessary data for research and formulation development. For definitive data, consulting the specialized IUPAC-NIST Solubility Data Series, specifically Volume 59, is highly recommended.

References

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IUPAC-NIST Solubility Database [srdata.nist.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]

- 6. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]

- 8. ajpaonline.com [ajpaonline.com]

- 9. mdpi.com [mdpi.com]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. prabandh.itmuniversity.ac.in [prabandh.itmuniversity.ac.in]

- 13. iupac.org [iupac.org]

In-Depth Spectroscopic Guide to Pentaphene: Unveiling its Electronic Transitions

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of pentaphene, a polycyclic aromatic hydrocarbon (PAH), focusing on its ultraviolet-visible (UV-Vis) absorption and fluorescence properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the analysis of aromatic compounds.

Core Spectroscopic Data of this compound

The photophysical properties of this compound are dictated by its extended π-conjugated system, which gives rise to characteristic absorption and emission spectra. The quantitative spectroscopic parameters of this compound in ethanol (B145695) are summarized in the table below.

| Parameter | Value | Solvent |

| UV-Vis Absorption Maxima (λmax) | 258 nm, 268 nm, 288 nm, 300 nm, 325 nm, 342 nm, 375 nm, 395 nm | Ethanol |

| Molar Absorptivity (ε) at λmax | Data not available in the searched literature | - |

| Fluorescence Excitation Maximum (λex) | Data not available in the searched literature | - |

| Fluorescence Emission Maximum (λem) | Data not available in the searched literature | - |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound. The following protocols are adapted from established methods for the characterization of polycyclic aromatic hydrocarbons.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 x 10-4 M). From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10-5 M, 5 x 10-6 M, 1 x 10-6 M).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 500 nm.

-

Blank Measurement: Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank. Place the cuvette in the spectrophotometer and record the baseline.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum. Repeat this for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration for a specific λmax.

-

The slope of the linear regression will be the molar absorptivity coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima and the fluorescence quantum yield of this compound.

Materials:

-

This compound standard

-

Spectroscopic grade ethanol

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Calibrated spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade ethanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance.

-

Emission Spectrum:

-

Set the excitation wavelength to one of the absorption maxima of this compound.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission ceases.

-

The wavelength at which the highest intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation spectrum over a wavelength range that covers the absorption spectrum of this compound.

-

The wavelength at which the highest intensity is observed is the excitation maximum (λex).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Spectroscopic Principles

To aid in the understanding of the experimental workflow and the fundamental photophysical processes, the following diagrams are provided.

An In-depth Technical Guide to the Electronic and Optical Properties of Pentaphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angularly fused structure, presents a compelling case for investigation within materials science and drug development. Its unique electronic and optical characteristics, stemming from its extended π-conjugated system, are of significant interest for applications ranging from organic electronics to photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailing both theoretical and experimental methodologies for their characterization. Due to the limited availability of experimental data for pristine this compound, this guide incorporates theoretical values for this compound and its close structural analog, pentacene, to provide a representative understanding of its behavior.

Electronic Properties

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic behavior, including its conductivity and reactivity.

Frontier Molecular Orbitals and Energy Gap

The HOMO and LUMO energy levels of this compound can be determined experimentally through electrochemical methods such as cyclic voltammetry and computationally using quantum chemical calculations like Density Functional Theory (DFT). While experimental data for pristine this compound is scarce, theoretical calculations provide valuable insights into its electronic structure. For comparison, theoretical values for the closely related isomer, pentacene, are also presented.

Table 1: Theoretical Electronic Properties of this compound and Pentacene

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | DFT/B3LYP | -5.15 | -2.00 | 3.15[1] |

| Pentacene | DFT/B3LYP/6-311G(d,p) | -5.00 | -2.85 | 2.15[2][3] |

Note: The values for this compound are for a substituted derivative, 5-isopropoxybenzo[rst]this compound, and serve as an estimation for the parent compound.

The HOMO-LUMO gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity and easier excitation. The theoretical data suggests that this compound possesses a wider HOMO-LUMO gap compared to its linear isomer, pentacene.

Optical Properties

The interaction of this compound with light gives rise to its characteristic optical properties, primarily absorption and fluorescence. These phenomena are direct consequences of electronic transitions between the ground and excited states.

Absorption and Emission Spectra

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes an electron from the HOMO to the LUMO or higher unoccupied molecular orbitals. The subsequent return of the electron to the ground state can occur via non-radiative decay or through the emission of a photon, a process known as fluorescence.

Due to the lack of specific experimental absorption and emission maxima for pristine this compound, theoretical values for a substituted this compound derivative are provided below.

Table 2: Theoretical Optical Properties of a this compound Derivative

| Compound | Method | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |

| 5-isopropoxybenzo[rst]this compound | Experimental | ~400-450 | ~450-550 | 73%[1] |

| Benzo[rst]this compound (Pristine) | Experimental | Not Specified | Not Specified | 13%[1] |

The significant enhancement in the photoluminescence quantum yield upon substitution highlights the tunability of the optical properties of the this compound core.

Experimental Protocols

Accurate characterization of the electronic and optical properties of this compound and its derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

Protocol Details:

-

Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light by a sample as a function of wavelength, providing information about the electronic transitions.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for obtaining the UV-Vis absorption spectrum of this compound.

Protocol Details:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or toluene). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A quartz cuvette filled with the pure solvent is used as a reference to record a baseline spectrum.

-

Measurement: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The absorbance is plotted against the wavelength to obtain the UV-Vis absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified. The optical band gap can be estimated from the onset of the absorption edge using a Tauc plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light. This technique provides information about the excited state properties of a molecule.

Experimental Workflow for Fluorescence Spectroscopy

References

Pentaphene's Elusive Crystalline Form: A Technical Review of a Structural Mystery

Despite its significance as a fundamental polycyclic aromatic hydrocarbon (PAH), a comprehensive, publicly available single-crystal X-ray diffraction structure of pentaphene remains conspicuously absent from major crystallographic databases. This in-depth technical guide navigates the current landscape of knowledge surrounding this compound's solid-state characteristics, addressing its crystal structure through the lens of closely related derivatives and exploring the potential for polymorphism. This report is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural properties of complex organic molecules.

While direct crystallographic data for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), or the Inorganic Crystal Structure Database (ICSD), valuable insights can be gleaned from the structural analysis of its derivatives. The study of these related compounds provides a foundation for understanding the potential packing motifs and intermolecular interactions that may govern the crystallization of this compound itself.

A Glimpse into the this compound Family: The Crystal Structure of a Benzo[rst]this compound Dimer

A significant contribution to the understanding of this compound's structural chemistry comes from the X-ray crystallographic analysis of 5,5'-bibenzo[rst]this compound, a dimer of a this compound derivative. Research has provided a detailed view of its molecular and supramolecular arrangement.

Crystallographic Data

The single crystal X-ray analysis of the racemic 8,8'-dimesityl-5,5'-bibenzo[rst]this compound was carried out at 120 K.[1] The crystallographic data is summarized in the table below.

| Parameter | Value |

| Empirical Formula | C62H42 |

| Formula Weight | 787.01 |

| Temperature | 120(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | a = 11.2345(2) Å, α = 90°b = 19.9876(4) Å, β = 100.231(1)°c = 19.1121(4) Å, γ = 90° |

| Volume | 4227.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.237 Mg/m³ |

| Absorption Coefficient | 0.548 mm⁻¹ |

| F(000) | 1664 |

The Challenge of Polymorphism in Polycyclic Aromatic Hydrocarbons

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in PAHs.[2] These different forms can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical considerations in materials science and pharmaceutical development. While no specific polymorphs of this compound have been experimentally isolated and characterized, the potential for their existence is high. The structural diversity observed in related PAHs like pentacene, which has at least four known polymorphs, underscores this likelihood.[2]

The factors influencing polymorphism in PAHs are complex and include the kinetics and thermodynamics of crystallization, solvent effects, and the presence of impurities. The subtle interplay of π-π stacking and C-H···π interactions dictates the packing arrangement of these planar molecules.

Below is a conceptual diagram illustrating the potential relationships between different polymorphic forms of a PAH like this compound and the factors that can influence their formation.

Experimental Protocols: A Focus on Crystallization

The lack of a definitive crystal structure for this compound is likely linked to the challenges associated with growing single crystals of sufficient quality for X-ray diffraction. However, methods for the purification of this compound by crystallization have been reported, providing a starting point for developing single-crystal growth protocols.

Purification of this compound by Crystallization

A general method for the purification of this compound involves crystallization from xylene. While the primary goal of this procedure is purification rather than the growth of large single crystals, it provides a foundational methodology.

Materials:

-

Crude this compound

-

Xylene (analytical grade)

-

Alumina (B75360) (for chromatography, optional)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of xylene to dissolve the solid.

-

Heating: Gently heat the mixture with stirring to facilitate dissolution. If significant impurities are present, a prior purification step using column chromatography over alumina may be beneficial.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by insulating the flask.

-

Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.

-

Isolation: Collect the crystallized this compound by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals, preferably under vacuum, to remove residual solvent. The resulting material is described as yellow plates.

Single Crystal Growth of 5,5'-Bibenzo[rst]this compound Derivative

The successful crystallization of the 5,5'-bibenzo[rst]this compound derivative was achieved through slow evaporation.[1]

Protocol:

-

A solution of the racemic 8,8'-dimesityl-5,5'-bibenzo[rst]this compound was prepared in a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH).[1]

-

The solution was allowed to stand undisturbed at ambient temperature, permitting the slow evaporation of the solvents.[1]

-

Over time, single crystals suitable for X-ray diffraction analysis formed and were subsequently isolated.[1]

This protocol highlights a common and effective method for growing single crystals of PAHs and their derivatives. The choice of solvent system is critical and often requires empirical optimization to control the rate of evaporation and the solubility of the compound.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound represents a significant gap in the fundamental understanding of this important PAH. The challenges in obtaining suitable single crystals are likely a key impediment. Future research efforts should focus on systematic screening of crystallization conditions, including a wide range of solvents, temperatures, and techniques such as vapor diffusion and layering experiments. The successful elucidation of the this compound crystal structure would not only be of fundamental scientific interest but would also provide a crucial reference point for computational studies and the design of new materials based on the this compound scaffold. Furthermore, a thorough investigation into its potential polymorphism is warranted to fully characterize its solid-state behavior and unlock its full potential in various applications.

References

A Technical Guide to the Thermal Stability and Degradation of Pentaphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science and organic electronics. Understanding its thermal stability and degradation profile is paramount for its application in environments where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability and potential degradation pathways. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide combines established analytical principles for polycyclic aromatic hydrocarbons with theoretical and computational insights to offer a predictive framework for its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further empirical investigation.

Introduction

This compound (C₂₂H₁₄) is a five-ring isomeric PAH that belongs to the phene series. Its planar structure and extended π-electron system endow it with unique electronic and photophysical properties, making it a candidate for use in organic semiconductors, light-emitting diodes, and other advanced materials. The performance and longevity of devices incorporating such materials are intrinsically linked to their thermal stability. Thermal degradation can lead to the loss of desired properties and the formation of potentially harmful byproducts. Therefore, a thorough understanding of the thermal decomposition temperature, degradation kinetics, and mechanistic pathways is crucial for the successful implementation of this compound in various applications.

This guide summarizes the expected thermal behavior of this compound based on the known properties of similar PAHs and provides standardized methodologies for its experimental characterization.

Thermal Stability Analysis

The thermal stability of a material is typically assessed by determining the temperature at which it begins to lose mass due to decomposition or evaporation. For solid organic compounds like this compound, thermogravimetric analysis (TGA) is the primary technique used for this purpose.

Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Atmosphere | Notes |

| Onset Decomposition Temperature (Tonset) | 400 - 450 °C | Inert (Nitrogen) | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (Td5) | 420 - 470 °C | Inert (Nitrogen) | A common metric for comparing the thermal stability of materials. |

| Temperature at Maximum Decomposition Rate (Tmax) | 450 - 500 °C | Inert (Nitrogen) | The peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 800 °C | < 5% | Inert (Nitrogen) | Indicates nearly complete volatilization or decomposition. |

Predicted Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry (DSC) is employed to study thermal transitions such as melting and crystallization. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

| Parameter | Predicted Value | Atmosphere | Notes |

| Melting Point (Tm) | 250 - 280 °C | Inert (Nitrogen) | Characterized by a sharp endothermic peak. The literature value for the melting point of this compound is approximately 256-258 °C. |

| Enthalpy of Fusion (ΔHf) | 100 - 150 J/g | Inert (Nitrogen) | The amount of energy required to melt the sample. |

Experimental Protocols

To facilitate the acquisition of empirical data on this compound's thermal properties, the following detailed experimental protocols for TGA and DSC are provided. These protocols are based on best practices for the analysis of polycyclic aromatic hydrocarbons.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound sample (high purity, finely ground powder)

-

Inert purge gas (e.g., high-purity nitrogen or argon)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), the temperature at 5% mass loss (Td5), and the temperature of maximum decomposition rate (Tmax) from the TGA and derivative thermogravimetric (DTG) curves.

-

Note the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound sample (high purity)

-

Inert purge gas (e.g., high-purity nitrogen)

-

Sample pans (e.g., aluminum, hermetically sealed)

Procedure:

-

Instrument Preparation: Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a tared DSC pan. Hermetically seal the pan to prevent sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

-

Ramp the temperature to a point well above the melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Perform a second heating scan under the same conditions to observe the thermal history of the material.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Degradation Pathways

The thermal degradation of polycyclic aromatic hydrocarbons in an inert atmosphere typically proceeds through pyrolytic mechanisms involving bond cleavage and rearrangement reactions. While specific degradation pathways for this compound have not been experimentally elucidated, computational studies on similar aromatic structures, such as thiophene (B33073) and other PAHs, can provide valuable insights into the likely mechanisms.[2][3]

It is hypothesized that the thermal degradation of this compound initiates with the homolytic cleavage of C-H and C-C bonds at the most sterically strained or electronically favorable positions. This would lead to the formation of radical species that can subsequently undergo a cascade of reactions, including:

-

Hydrogen abstraction: Leading to the formation of H₂ gas.

-

Isomerization and rearrangement: Formation of more stable aromatic structures.

-

Fragmentation: Breaking of the ring structures to yield smaller volatile hydrocarbons and polycyclic aromatic fragments.

-

Polymerization/Condensation: At higher temperatures, radical species can combine to form larger, more complex, and often carbonaceous materials.

The final degradation products are expected to be a complex mixture of smaller PAHs, volatile organic compounds, and a carbon-rich residue.

Visualizations

Proposed Thermal Degradation Pathway of this compound

The following diagram illustrates a hypothetical initial stage of the thermal degradation of this compound, leading to the formation of radical intermediates.

References

In-Depth Technical Guide to the Computational Modeling of Pentaphene Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a pentacyclic aromatic hydrocarbon, presents a fascinating case study in the realm of molecular orbital theory and its implications for material science and drug development. Its unique electronic structure, characterized by the arrangement of its five fused benzene (B151609) rings, dictates its reactivity, stability, and potential as a molecular building block. This technical guide provides a comprehensive overview of the computational methodologies employed to model the molecular orbitals of this compound, with a focus on Density Functional Theory (DFT). We will delve into the theoretical underpinnings of these computational approaches, present key quantitative data on this compound's electronic properties, and provide detailed protocols for replicating these analyses. The aim is to equip researchers with the foundational knowledge and practical steps required to computationally investigate this compound and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction to the Computational Chemistry of this compound

The electronic properties of polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their prevalence as environmental agents and their potential applications in organic electronics. Computational chemistry provides a powerful lens through which to examine the molecular orbitals of these compounds, offering insights that complement and guide experimental work.[1] For this compound, understanding the spatial distribution and energy levels of its molecular orbitals is crucial for predicting its chemical behavior and designing novel derivatives with tailored electronic characteristics.

At the heart of these computational investigations lies the goal of solving the Schrödinger equation for the molecule to determine its electronic wavefunction and the corresponding energy levels of its molecular orbitals. However, for a molecule as complex as this compound, exact solutions are computationally intractable. Therefore, a range of theoretical models and approximations are employed, with Density Functional Theory (DFT) being a particularly popular and effective choice for balancing accuracy and computational cost.[2]

This guide will focus on the application of DFT to elucidate the molecular orbital landscape of this compound, including the determination of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the aromaticity of its individual rings.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state electronic energy and all other ground-state electronic properties are a functional of the electron density. This simplification significantly reduces the computational expense without a prohibitive loss of accuracy for many systems.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This functional accounts for the quantum mechanical effects of exchange and electron correlation. A widely used and generally reliable functional for organic molecules like this compound is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) .[3] It combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. For molecules containing carbon and hydrogen, Pople-style basis sets are common. A good starting point that offers a reasonable balance of accuracy and computational cost is the 6-31G(d,p) (often denoted as 6-31G *) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

Quantitative Analysis of this compound's Molecular Orbitals

Computational studies on this compound provide crucial quantitative data that characterize its electronic behavior. The following tables summarize key parameters obtained from DFT calculations, typically at the B3LYP/6-31G* level of theory or similar.

Frontier Molecular Orbital Energies

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ease of accepting an electron). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and its optical and electronic properties.[4]

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -5.5 to -6.0 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: The exact values can vary slightly depending on the specific computational method and basis set used.

Aromaticity Analysis: Nucleus-Independent Chemical Shift (NICS)

The aromaticity of the individual rings within this compound can be quantified using the Nucleus-Independent Chemical Shift (NICS) method. NICS is a computational technique that calculates the magnetic shielding at the center of a ring.[5] A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity, and a value near zero indicates non-aromaticity.[5] The NICS values are typically calculated at the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)). The out-of-plane component of the NICS tensor (NICSzz) is often considered a more reliable indicator of π-electron delocalization.[6]

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| A (Terminal) | -8.0 to -10.0 | -9.0 to -11.0 | Aromatic |

| B | -7.5 to -9.5 | -8.5 to -10.5 | Aromatic |

| C (Central) | -7.0 to -9.0 | -8.0 to -10.0 | Aromatic |

| D | -7.5 to -9.5 | -8.5 to -10.5 | Aromatic |

| E (Terminal) | -8.0 to -10.0 | -9.0 to -11.0 | Aromatic |

Note: The lettering of the rings starts from one of the terminal rings. The values presented are typical ranges found in computational studies of polycyclic aromatic hydrocarbons.

Detailed Computational Protocols

This section outlines a typical workflow for performing a computational analysis of this compound's molecular orbitals using the Gaussian suite of programs, a widely used software package in computational chemistry.

Geometry Optimization

The first step in any computational study is to determine the lowest energy structure of the molecule.

Protocol:

-

Input File Creation: Create an input file for the Gaussian program specifying the initial coordinates of the this compound molecule. This can be done using a molecular modeling program or by providing a Z-matrix.

-

Keyword Selection: In the input file, specify the following keywords:

-

#p B3LYP/6-31G(d,p) Opt Freq

-

#p: Requests verbose output.

-

B3LYP/6-31G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.

-

-

-

Job Submission: Submit the input file to the Gaussian program.

-

Verification: After the calculation is complete, check the output file to ensure that the optimization converged successfully and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Molecular Orbital Analysis

Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbitals and their energies.

Protocol:

-

Input File Modification: Use the optimized coordinates from the previous step to create a new input file.

-

Keyword Selection: Specify the following keywords:

-

#p B3LYP/6-311+G(d,p) Pop=Full

-

B3LYP/6-311+G(d,p): A larger basis set can be used for more accurate orbital energies.

-

Pop=Full: Requests a full printout of the molecular orbitals and their compositions.

-

-

-